"Methyl 6-acetylpicolinate" CAS number and structure
"Methyl 6-acetylpicolinate" CAS number and structure
An In-depth Technical Guide to Methyl 6-acetylpicolinate for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 6-acetylpicolinate, a pyridine derivative of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical identity, physicochemical properties, synthetic pathways, and its emerging applications as a versatile building block for complex molecular architectures. This document is intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug discovery and development.
Core Identity: CAS Number and Molecular Structure
The foundational step in working with any chemical compound is to establish its unambiguous identity. Methyl 6-acetylpicolinate is registered under the CAS (Chemical Abstracts Service) number 110144-24-6 .[1][2]
Its molecular structure consists of a pyridine ring substituted at the 2-position with a methyl ester group and at the 6-position with an acetyl group. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable synthon in organic chemistry.
Molecular Structure Diagram
Caption: Chemical structure of Methyl 6-acetylpicolinate.
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of a compound is paramount for its handling, reaction setup, and purification. Below is a summary of the key properties for Methyl 6-acetylpicolinate.
| Property | Value | Source |
| CAS Number | 110144-24-6 | [1][2] |
| Molecular Formula | C₉H₉NO₃ | [2] |
| Molecular Weight | 179.17 g/mol | [2] |
| Synonyms | 6-Acetyl-pyridine-2-carboxylic acid methyl ester | [2] |
Note: Experimental data such as melting point, boiling point, and solubility for this specific compound are not widely published. Researchers should perform their own characterization or consult supplier-specific data sheets.
Synthesis Strategies: A Chemist's Perspective
The synthesis of substituted picolinates is a well-established area of organic chemistry. While a specific, high-yield synthesis for Methyl 6-acetylpicolinate is not extensively detailed in readily available literature, a logical synthetic approach can be devised based on known transformations of pyridine derivatives. A plausible route involves the esterification of the corresponding carboxylic acid, which itself can be derived from a suitable precursor.
A general and robust method for the synthesis of methyl picolinate esters is the Fischer esterification of the corresponding picolinic acid. For instance, the synthesis of Methyl 6-methylnicotinate is achieved by refluxing 6-methylnicotinic acid in methanol saturated with gaseous hydrogen chloride.[3] A similar approach could be applied to 6-acetylpicolinic acid.
Hypothetical Synthetic Workflow
This diagram illustrates a potential two-step synthesis starting from a commercially available precursor, 6-bromopicolinic acid.
Caption: Plausible synthetic routes to Methyl 6-acetylpicolinate.
Applications in Research and Drug Development
Pyridine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The functional groups on Methyl 6-acetylpicolinate make it a versatile intermediate for the synthesis of more complex, biologically active molecules.
Role as a Versatile Building Block
The utility of related pyridine carboxylate derivatives highlights the potential of Methyl 6-acetylpicolinate. For example, Methyl 6-methylnicotinate serves as a key intermediate in the synthesis of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID).[4][5] Similarly, Methyl 6-aminonicotinate is a crucial building block for histone deacetylase 3 (HDAC3) selective inhibitors, which are being investigated for cancer therapy, and for glucokinase activators with potential applications in diabetes treatment.[6]
The acetyl and methyl ester groups on Methyl 6-acetylpicolinate offer two distinct points for chemical modification:
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The acetyl group can undergo a variety of transformations, including reduction to an alcohol, oxidation to a carboxylic acid, or serve as a handle for forming larger heterocyclic systems through condensation reactions.
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The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol.
The strategic manipulation of these functional groups allows for the construction of diverse molecular libraries, which is a cornerstone of modern drug discovery. The introduction of a methyl group, in general, can significantly modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics, making it a key strategy in lead optimization.[7]
Experimental Protocol: A General Guideline for Esterification
The following is a generalized protocol for the Fischer esterification of a picolinic acid, adapted from the synthesis of a related compound.[3] This should be considered a starting point and may require optimization for Methyl 6-acetylpicolinate.
Objective: To synthesize Methyl 6-acetylpicolinate from 6-acetylpicolinic acid.
Materials:
-
6-acetylpicolinic acid
-
Methanol (anhydrous)
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Concentrated Sulfuric Acid (or gaseous HCl)
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Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-acetylpicolinic acid (1 equivalent) in anhydrous methanol.
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Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Alternatively, saturate the methanol with gaseous hydrogen chloride before adding the carboxylic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.[8]
-
Neutralization: Dissolve the residue in an organic solvent and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude Methyl 6-acetylpicolinate can be purified by silica gel column chromatography.[8]
Self-Validation: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Methyl 6-acetylpicolinate is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, paving the way for the creation of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to empower researchers in their scientific endeavors.
References
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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PubMed. [Application of methyl in drug design]. [Link]
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Chemsrc. Methyl 6-bromopicolinate | CAS#:26218-75-7. [Link]
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Parikh, K. methyl-6-methyinicotinate Route of Synthesis. [Link]
-
Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. [Link]
-
PrepChem.com. Synthesis of methyl 6-methylnicotinate. [Link]
-
Georganics. Methyl 6-aminonicotinate – preparation and application. [Link]
-
ResearchGate. How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?. [Link]
- Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. chemscene.com [chemscene.com]
- 3. prepchem.com [prepchem.com]
- 4. premierindia.co.in [premierindia.co.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
